molecular formula C14H15NO4 B2540624 2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid CAS No. 744242-85-1

2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid

Cat. No. B2540624
CAS RN: 744242-85-1
M. Wt: 261.277
InChI Key: QTWBJTKURXHFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid” is a chemical compound with the molecular formula C14H15NO4. It is used for research purposes and is not intended for human or veterinary use. It is also used as an intermediate for the synthesis of other chemical entities .


Molecular Structure Analysis

The molecular weight of “2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid” is 261.277. The InChI code is 1S/C14H15NO4/c1-9-13 (10 (2)19-15-9)8-18-12-5-3-11 (4-6-12)7-14 (16)17/h3-6H,7-8H2,1-2H3, (H,16,17) .


Physical And Chemical Properties Analysis

The physical form of “2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid” is a powder . It is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that “2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-5-3-11(4-6-12)7-14(16)17/h3-6H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWBJTKURXHFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid

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